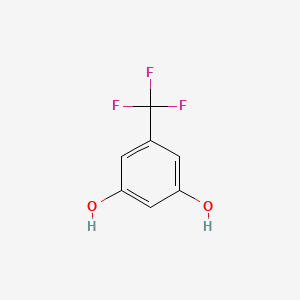
5-(Trifluoromethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)benzene-1,3-diol is a chemical compound with the molecular formula C7H5F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which also contains two hydroxyl groups (-OH) at the 1 and 3 positions.
作用機序
Target of Action
This compound is a derivative of benzene, which is a common structure in many bioactive compounds, suggesting that it may interact with a variety of biological targets .
Mode of Action
Benzene derivatives are known to undergo electrophilic substitution reactions , which could potentially lead to interactions with biological targets.
Result of Action
It’s worth noting that benzene derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of a trifluoromethyl-substituted benzene derivative, followed by reaction with electrophiles to introduce the hydroxyl groups . Another approach involves the hydrolysis of trifluoromethyl-substituted benzonitriles in the presence of potassium carbonate and hydrogen peroxide .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)benzene-1,3-diol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
5-(Trifluoromethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzene-1,2-diol
- 4-(Trifluoromethyl)benzene-1,3-diol
- 2-(Trifluoromethyl)benzene-1,3-diol
Uniqueness
5-(Trifluoromethyl)benzene-1,3-diol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design .
特性
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCRBEFECXIJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
![2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2853834.png)
![Ethyl 7-azaspiro[3.5]non-1-ene-2-carboxylate](/img/structure/B2853836.png)
![4-[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B2853837.png)
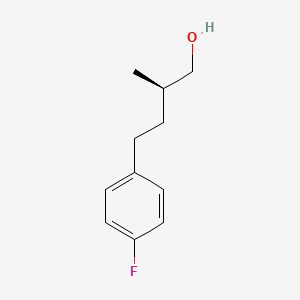
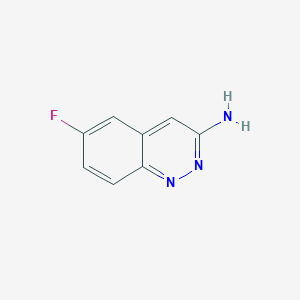
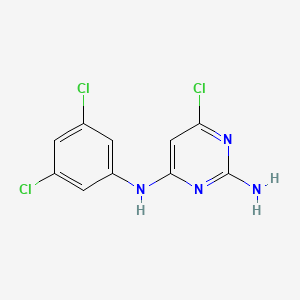
![ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2853845.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)
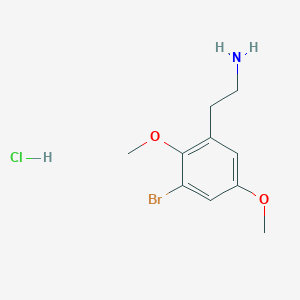
![5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2853849.png)
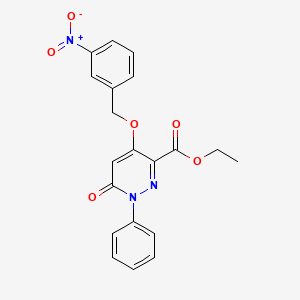
![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853851.png)
![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2853852.png)
